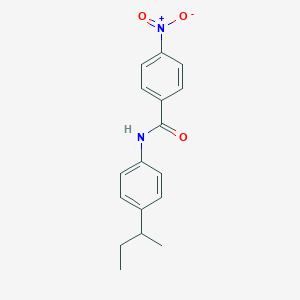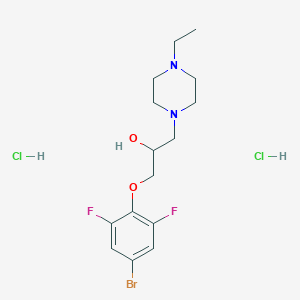![molecular formula C24H18Cl2N2O2S B5154290 N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide (referred to as Compound A) is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. It is a small molecule inhibitor that targets a specific protein, making it a useful tool for investigating the role of that protein in various biological processes.
作用机制
Compound A targets a specific protein known as PIM kinase, which is involved in various biological processes, including cell proliferation and survival. By inhibiting the activity of PIM kinase, Compound A is able to inhibit the growth of cancer cells and modulate other biological processes.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to modulate the immune response and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Compound A has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for investigating the role of specific proteins in various biological processes. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies. However, one limitation of Compound A is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of Compound A in scientific research. One potential direction is the development of cancer therapies based on the inhibition of PIM kinase. Additionally, it may be useful for investigating the role of PIM kinase in other biological processes, such as angiogenesis and inflammation. Further research is also needed to investigate the potential neuroprotective effects of Compound A and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more specific inhibitors of PIM kinase may be useful for reducing the potential off-target effects of Compound A.
合成方法
Compound A can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,4-dichlorophenol with 2-chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This is then reacted with 4-aminothiazole to form N-(2,4-dichlorophenoxyacetyl)-4-aminothiazole. Finally, this compound is reacted with biphenyl-4-ylamine to form Compound A.
科学研究应用
Compound A has been used in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies. Additionally, it has been used to investigate the role of specific proteins in various biological processes, including angiogenesis and inflammation.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S/c1-15(30-22-12-11-19(25)13-20(22)26)23(29)28-24-27-21(14-31-24)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMOFJQJGLFTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)

![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)